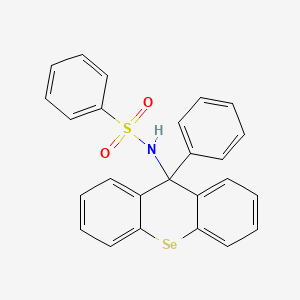
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is a complex organic compound that combines the structural features of selenoxanthene and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide typically involves the reaction of 9-phenyl-9H-selenoxanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenoxanthene moiety can be oxidized to form selenoxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Selenoxanthone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The selenoxanthene moiety can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar functional groups.
Selenoxanthene: Shares the selenoxanthene core structure.
Phenylsulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness
N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is unique due to the combination of selenoxanthene and benzenesulfonamide structures. This dual functionality provides distinct chemical reactivity and potential biological activity not seen in simpler analogs.
Properties
CAS No. |
82238-30-0 |
|---|---|
Molecular Formula |
C25H19NO2SSe |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19NO2SSe/c27-29(28,20-13-5-2-6-14-20)26-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,26H |
InChI Key |
DWERDZLWGNKYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















